molecular formula C23H20FN5O3 B2559997 1-methyl-7-pyridin-3-yl-3-(4-vinylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251597-59-7

1-methyl-7-pyridin-3-yl-3-(4-vinylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2559997
CAS RN: 1251597-59-7
M. Wt: 433.443
InChI Key: UZQAHKJNLXYPGJ-UHFFFAOYSA-N
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Description

The compound is a pyrimido[4,5-d]pyrimidine derivative. Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two fused pyrimidine rings . They have been studied for their chemistry and biological significance .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrimido[4,5-d]pyrimidine core, for instance, can undergo various reactions .

Scientific Research Applications

Antiulcer Activity

The compound exhibits significant antiulcer activity. Specifically, N-[2-(3,4-dimethoxyphenyl)methyl]-2-phenylaminoacetamide hydrochloride (15) has been found effective in preventing water-immersion stress-induced gastric ulceration in rats . Further modifications led to compounds (49-51, 54, and 55) that retained antiulcer activity. Notably, 3-substituted benzamide derivative 55 showed a prophylactic effect when administered orally. Additionally, alkyl substitution on the nitrogen of benzamide yielded potent antiulcer compounds (e.g., 3-[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide, DQ-2511) .

Antibacterial and Antimycobacterial Properties

Derivatives of 1,3-diazole (the core structure of the compound) exhibit antibacterial and antimycobacterial activities. These compounds have potential in combating infectious diseases .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrimido[4,5-d]pyrimidine derivatives have been studied as CDK2 inhibitors .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-31-17-10-9-15(20(12-17)32-2)14-26-23(30)21-22(16-6-5-11-25-13-16)29(28-27-21)19-8-4-3-7-18(19)24/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQAHKJNLXYPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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